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Compound of Interest

Compound Name: N-Benzoyl-3-hydroxy-DL-tyrosine

CAS No.: 33515-36-5

Cat. No.: B1606447

Get Quote

Executive Summary: The Structural Challenge
N-Benzoyl-3-hydroxy-DL-tyrosine (often referred to as N-Benzoyl-DOPA) presents a specific

characterization challenge in drug development and peptidomimetic synthesis.[1] The core

difficulty lies not in confirming the molecular weight, but in proving regioselectivity.

During the benzoylation of 3-hydroxy-tyrosine (DOPA), three nucleophilic sites compete:

The

-amino group (Target: N-benzoylation).[1]

The phenolic hydroxyls at positions 3 and 4 (Side reaction: O-benzoylation).[1]

The carboxylic acid (Side reaction: Mixed anhydride formation).[1]

Standard low-resolution techniques (UV-Vis, standard LC-MS) cannot definitively distinguish

between the N-benzoyl product and its O-benzoyl regioisomers.[1] This guide compares the
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three primary validation methodologies—High-Resolution NMR, Tandem Mass Spectrometry

(MS/MS), and FT-IR—and establishes a self-validating protocol for unambiguous confirmation.

Comparative Analysis of Characterization Methods
Feature

Method A: 2D NMR

(HMBC/HSQC)

Method B: HRMS &

MS/MS

Method C: FT-IR

Spectroscopy

Primary Role
Connectivity Mapping

(Definitive Proof)

Composition

Validation

Functional Group

Check

Regio-Specificity

High.[1] Distinguishes

N- vs O-acylation via

3-bond correlations.[1]

Medium. Relies on

specific fragmentation

patterns (e.g.,

oxazolone formation).

[2]

Low. Can identify

amides but struggles

to distinguish isomers.

Sample Req.
~5–10 mg (Non-

destructive)
<1 mg (Destructive)

~2 mg (Non-

destructive)

Key Limitation

Requires solubility

(DMSO-d

recommended); slow

acquisition.[1]

Cannot easily

distinguish positional

isomers without

reference standards.

Broad OH bands often

obscure amide

regions.[1]

Verdict Gold Standard Essential Support Quick Screen

Detailed Experimental Protocol
Phase 1: The "Self-Validating" NMR System
Rationale: To prove the benzoyl group is attached to the nitrogen, we must observe a scalar

coupling between the amide proton and the benzoyl carbonyl carbon.

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d

. Note: Do not use CDCl

or Methanol-d
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.[1] DMSO is required to prevent rapid exchange of the amide proton and to ensure solubility of
the zwitterionic/polar DOPA backbone.

Step-by-Step Acquisition:

1H NMR (Proton): Acquire 16 scans. Focus on the region 8.0–9.0 ppm for the amide doublet

(

Hz).[1]

13C NMR (Carbon): Acquire 512 scans. Look for the amide carbonyl (~166 ppm) vs. the acid

carbonyl (~172 ppm).

2D HMBC (Heteronuclear Multiple Bond Correlation):Critical Step. Optimize for long-range

coupling (

Hz).

Data Interpretation (The "Smoking Gun"):

Target Signal: Look for a cross-peak between the Amide NH proton (approx.[1] 8.5 ppm) and

the Benzoyl Carbonyl Carbon (approx. 167 ppm).[1][3]

Validation: If the benzoyl were on the oxygen (ester), there would be no NH proton to

correlate with the carbonyl.

Phase 2: Mass Spectrometry Confirmation
Rationale: To confirm the elemental composition and absence of di-benzoylated impurities.

Protocol:

Ionization: ESI (Electrospray Ionization), Negative Mode (preferred for carboxylic acids) and

Positive Mode.[1]

Fragmentation (MS/MS): Select the parent ion

.[1]
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Observation: Look for the characteristic loss of the catechol moiety or the cleavage of the

amide bond.

Expected Data Reference Table
The following data summarizes the theoretical and typical experimental values for N-Benzoyl-
3-hydroxy-DL-tyrosine in DMSO-d

.

Moiety Nuclei
Shift (

ppm)
Multiplicity

Assignment
Logic

Amide H 8.40 – 8.70
Doublet (

Hz)

Diagnostic for N-

acylation.[1]

Benzoyl H 7.40 – 7.90 Multiplet (5H)

Aromatic protons

of the benzoyl

group.

DOPA Ring H 6.40 – 6.70 Multiplet (3H)

Catechol protons

(shielded by OH

groups).[1]

-CH H 4.45 – 4.60 Multiplet

Shifted downfield

due to amide

EWG.[1]

-CH H 2.70 – 3.00 dd / multiplet

Diastereotopic

protons adjacent

to chiral center.

[1]

Amide C=O C 166.5 Singlet
Benzoyl

carbonyl.[1]

Acid C=O C 173.0 Singlet
Carboxylic acid

carbonyl.[1]
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Visualization of Structural Logic
Diagram 1: Characterization Workflow
This flowchart illustrates the logical progression from crude synthesis to definitive structural

proof, highlighting the "Go/No-Go" decision points.

Crude Product
(N-Benzoyl-3-hydroxy-DL-tyrosine)

Step 1: Purity Check
(Reverse Phase HPLC)

Step 2: HRMS Analysis
Target: [M+H]+ = 302.10

Mass Correct?

Step 3: 1H NMR (DMSO-d6)
Check for Amide Doublet (~8.5 ppm)

Yes

Impurity/Side Product
(Check for di-benzoylation)

No

Step 4: 2D HMBC
Link Amide NH to Carbonyl

O-Benzoylation Detected
(Ester formation)

No Correlation

CONFIRMED STRUCTURE

Correlation Found

Click to download full resolution via product page
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Caption: Logical workflow for distinguishing the target molecule from potential synthetic

impurities.

Diagram 2: HMBC Correlation Map
This diagram visualizes the specific 2D-NMR correlations required to prove the N-benzoyl

connectivity versus the O-benzoyl alternative.[1]

Key Validation Signal

Benzoyl Ring
Carbonyl (C=O)

Shift: ~167 ppm
C-C Bond

Amide Nitrogen (NH)

Proton Shift: ~8.5 ppm
Amide Bond

3-Bond (Strong)
Alpha Carbon (CH)

Shift: ~4.5 ppm

N-C Bond

3-Bond (Weak) 3-Hydroxy-Tyrosine Side Chain
C-C Bond

The NH -> C=O correlation
proves N-acylation.

Click to download full resolution via product page

Caption: Critical HMBC correlations. The NH to Carbonyl link rules out O-acylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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